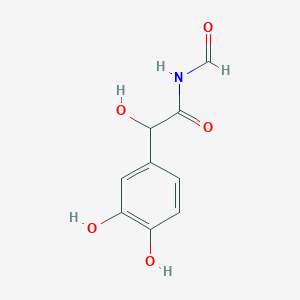

2-(3,4-dihydroxyphenyl)-N-formyl-2-hydroxyacetamide

Description

2-(3,4-dihydroxyphenyl)-N-formyl-2-hydroxyacetamide is a quinone derivative formed from the oxidation of adrenaline (epinephrine). Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione structure.

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-N-formyl-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c11-4-10-9(15)8(14)5-1-2-6(12)7(13)3-5/h1-4,8,12-14H,(H,10,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEAHUBYIJFRHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)NC=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50722528 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-N-formyl-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-73-1 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-N-formyl-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3,4-dihydroxyphenyl)-N-formyl-2-hydroxyacetamide is typically synthesized through the oxidation of adrenaline. This process can be achieved using various oxidizing agents such as iodine, hypochlorite, oxygen, periodate, ammonium metavanadate, bromine, and lead dioxide . The oxidation of adrenaline initially forms adrenalinequinone, which can further cyclize to produce leucoadrenochrome and eventually adrenochrome .

Industrial Production Methods: While specific industrial production methods for adrenalinequinone are not extensively documented, the general approach involves the controlled oxidation of adrenaline under specific conditions to ensure the desired product yield and purity. The use of solid-phase reactors containing immobilized oxidizing agents has been explored for the determination and production of adrenalinequinone in pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-dihydroxyphenyl)-N-formyl-2-hydroxyacetamide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of adrenochrome and other quinone derivatives.

Reduction: this compound can be reduced back to adrenaline under specific conditions.

Substitution: Quinones, including adrenalinequinone, can participate in substitution reactions due to their electrophilic nature.

Common Reagents and Conditions:

Oxidizing Agents: Iodine, hypochlorite, oxygen, periodate, ammonium metavanadate, bromine, lead dioxide.

Reducing Agents: Various reducing agents can be used to revert adrenalinequinone to its reduced form.

Major Products Formed:

Adrenochrome: Formed through the cyclization and further oxidation of adrenalinequinone.

Leucoadrenochrome: An intermediate product in the oxidation pathway of adrenaline.

Scientific Research Applications

2-(3,4-dihydroxyphenyl)-N-formyl-2-hydroxyacetamide has diverse applications in scientific research:

Mechanism of Action

2-(3,4-dihydroxyphenyl)-N-formyl-2-hydroxyacetamide exerts its effects primarily through its redox activity. The compound can undergo redox cycling, generating reactive oxygen species (ROS) and other radical intermediates . These reactive species can interact with various biomolecules, leading to oxidative stress and potential cellular damage. The quinoid pathway of adrenaline oxidation involves the formation of intermediate products such as semiquinones and adrenochrome, which can further participate in redox reactions .

Comparison with Similar Compounds

Adrenochrome: A direct oxidation product of adrenalinequinone, known for its psychoactive properties.

Leucoadrenochrome: An intermediate in the oxidation pathway of adrenaline, structurally similar to adrenalinequinone.

Noradrenalinequinone: Formed from the oxidation of noradrenaline, sharing similar redox properties with adrenalinequinone.

Uniqueness: 2-(3,4-dihydroxyphenyl)-N-formyl-2-hydroxyacetamide is unique due to its specific formation from adrenaline and its distinct redox properties. Its ability to participate in redox cycling and generate ROS makes it a valuable compound for studying oxidative stress and related biochemical processes .

Biological Activity

The compound 2-(3,4-dihydroxyphenyl)-N-formyl-2-hydroxyacetamide is a derivative of phenolic compounds that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The compound features a dihydroxyphenyl moiety, which is known for its antioxidant properties, and an N-formyl group that may contribute to its biological activity.

Antioxidant Activity

Research indicates that phenolic compounds exhibit significant antioxidant properties. The dihydroxyphenyl group in this compound is likely responsible for scavenging free radicals, thus reducing oxidative stress in cells. Antioxidants play a crucial role in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. In vitro studies suggest that it exhibits inhibitory effects against various pathogenic bacteria. The mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

| Pathogen Tested | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

Anticancer Potential

Recent studies have explored the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For instance, a study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (LNCaP).

Case Study: Breast Cancer Cell Lines

A specific case study highlighted the effects of this compound on MCF-7 cells:

- Concentration : 50 µM

- Treatment Duration : 24 hours

- Results :

- Cell viability decreased by 40%

- Apoptosis rate increased by 30%

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer therapeutic.

Histone Deacetylase Inhibition

Another area of interest is the potential inhibition of histone deacetylases (HDACs). Compounds with structural similarities to this compound have been identified as HDAC inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression related to cell proliferation and survival.

Neuroprotective Effects

The neuroprotective properties of this compound are also noteworthy. Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for treating neurodegenerative diseases like Alzheimer's.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.